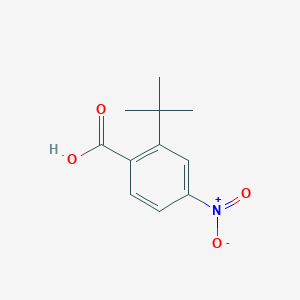
2-Tert-butyl-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
2-Tert-butyl-4-nitrobenzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with specific therapeutic effects.
- Synthesis of Pharmaceuticals : It is utilized in synthesizing various bioactive molecules, including potential anti-inflammatory and analgesic agents. The introduction of the tert-butyl group enhances the lipophilicity of the resulting compounds, which can improve their bioavailability.
Case Study: Synthesis of V2 Receptor Antagonists
Research has demonstrated that derivatives of this compound can be transformed into V2 receptor antagonists, which are crucial for treating conditions like hyponatremia. The synthetic route involves several steps where this compound acts as a key precursor .
Materials Science
In materials science, this compound is used in the formulation of polymers and as a component in various chemical reactions to produce advanced materials.
- Polymerization : The compound can act as a monomer or a co-monomer in polymerization reactions, contributing to the production of polymers with enhanced thermal stability and mechanical properties.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp. | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material for various analytical techniques, including chromatography and spectroscopy.
- Chromatographic Applications : It serves as a standard for high-performance liquid chromatography (HPLC), aiding in the analysis and quantification of related compounds in complex mixtures.
Case Study: HPLC Method Development
A study focused on developing an HPLC method for quantifying trace amounts of pharmaceuticals in environmental samples utilized this compound as an internal standard. The method demonstrated high sensitivity and specificity, making it suitable for environmental monitoring .
Toxicological Insights
Research indicates that exposure to high concentrations can lead to adverse health effects, including irritation and potential mutagenicity. Therefore, safety protocols must be established when working with this compound in laboratory settings .
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22g/mol |
Nombre IUPAC |
2-tert-butyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)9-6-7(12(15)16)4-5-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
LGEBVAXTNXQOJC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















